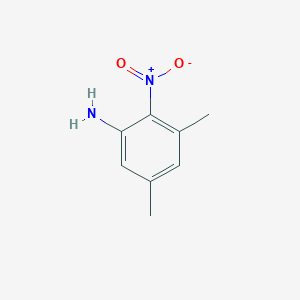

3,5-Dimethyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQLNMXIULDNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623984 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-74-5 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-2-nitroaniline

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dimethyl-2-nitroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying reaction mechanisms, and outlines a thorough characterization workflow.

Introduction: Significance and Properties of this compound

This compound (CAS No. 35490-74-5) is an aromatic amine containing a nitro functional group. Its structure, featuring methyl and nitro substituents on an aniline core, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

Key Properties:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Expected to be a crystalline solid |

| CAS Number | 35490-74-5 |

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the electrophilic nitration of 3,5-dimethylaniline. The following protocol is adapted from a well-established procedure for the nitration of substituted anilines and is optimized for regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The nitration of 3,5-dimethylaniline proceeds via an electrophilic aromatic substitution mechanism. The key to the successful synthesis of the desired 2-nitro isomer lies in understanding the directing effects of the substituents on the aniline ring.

-

Amino Group (-NH₂): The amino group is a strong activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate.

-

Methyl Groups (-CH₃): The methyl groups are weakly activating and also ortho, para-directing through an inductive effect.

In the case of 3,5-dimethylaniline, the 2, 4, and 6 positions are activated. The nitration is expected to favor the 2-position due to the combined activating effects of the amino group and the two meta-positioned methyl groups. The 4 and 6 positions are sterically hindered by the adjacent methyl groups, making the 2-position the most likely site for electrophilic attack.

Under the strongly acidic conditions of the reaction, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group. However, the reaction is typically carried out at low temperatures to control the exothermicity and to favor the nitration of the small equilibrium concentration of the free aniline, which is highly reactive.

Experimental Protocol: Nitration of 3,5-Dimethylaniline

Materials:

-

3,5-Dimethylaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3,5-dimethylaniline. Cool the flask in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred aniline, maintaining the temperature below 20°C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Slowly add the nitrating mixture to the aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for one hour.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution with ammonium hydroxide until the product precipitates.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 2: Characterization and Quality Control

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Predicted Analytical Data

Disclaimer: The following data is predicted based on the known structure of this compound and comparison with similar compounds. Experimental verification is required.

| Technique | Predicted Data |

| ¹H NMR | δ ~7.0-7.5 ppm (aromatic protons, 2H), δ ~4.5-5.5 ppm (amine protons, 2H, broad), δ ~2.2-2.4 ppm (methyl protons, 6H) |

| ¹³C NMR | δ ~140-150 ppm (C-NH₂, C-NO₂), δ ~120-135 ppm (aromatic C-H), δ ~110-120 ppm (aromatic C-CH₃), δ ~15-20 ppm (CH₃) |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1500-1550 and ~1300-1350 (N-O stretch of NO₂), ~2850-2950 (C-H stretch) |

| Mass Spec (m/z) | 166.07 [M]⁺, with fragmentation patterns corresponding to the loss of NO₂ and other fragments. |

Interpretation of Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (which may be broad and exchangeable with D₂O), and the two equivalent methyl groups. The chemical shifts and splitting patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts will distinguish between the aromatic carbons attached to the amino, nitro, and methyl groups, as well as the methyl carbons themselves.

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. The characteristic stretching frequencies of the N-H bonds of the primary amine and the N-O bonds of the nitro group are expected to be prominent.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide further structural information, consistent with the expected bond cleavages.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable route to this valuable intermediate. The outlined characterization workflow, while based on predicted data in the absence of publicly available experimental spectra, presents a scientifically rigorous approach to structural verification and purity assessment. Researchers and developers can utilize this guide as a foundational resource for the production and quality control of this compound in their respective applications.

References

Physicochemical properties of 3,5-Dimethyl-2-nitroaniline

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-nitroaniline

Introduction

This compound is an aromatic amine derivative whose structural complexity offers unique chemical properties, making it a valuable intermediate in various synthetic applications, including the development of dyes, pigments, and specialty chemicals. The strategic placement of two methyl groups, an amino group, and a nitro group on the benzene ring dictates its reactivity, solubility, and spectroscopic characteristics. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this document offers expert insights based on analogous structures and outlines robust protocols for empirical determination.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structure of this compound, featuring ortho-nitro and meta-dimethyl substitutions relative to the aniline amine group, creates significant steric and electronic effects that influence its chemical behavior.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 35490-74-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| SMILES | NC1=CC(C)=CC(C)=C1=O | [1] |

| InChI Key | Not available in surveyed literature. |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Aromatic Bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds node [shape=none, label=""]; p1 [pos="-0.435,0.75!"]; p2 [pos="-1.1,0!"]; p3 [pos="-0.435,-0.75!"]; p4 [pos="0.435,-0.75!"]; p5 [pos="1.1,0!"]; p6 [pos="0.435,0.75!"]; edge [style=double, len=0.5]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituents node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; N_amino [label="NH₂", pos="0,1.8!"]; N_nitro [label="N", pos="-1.6,1.1!"]; O1_nitro [label="O", pos="-2.3,0.7!"]; O2_nitro [label="O", pos="-1.5,1.9!"]; CH3_3 [label="CH₃", pos="-1.6,-1.1!"]; CH3_5 [label="CH₃", pos="1.6,-1.1!"];

// Bonds to Substituents edge [style=solid, len=1]; C1 -- N_amino; C2 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C3 -- CH3_3; C5 -- CH3_5; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state, solubility, and acid-base characteristics are critical parameters for handling, reaction optimization, and purification. Quantitative data for this compound is sparse, underscoring the necessity for experimental validation for specific applications.

| Property | Value | Rationale and Comparative Insights |

| Appearance | Expected to be a yellow to brown crystalline solid. | This is based on the typical appearance of related nitroaniline compounds, such as 4,5-dimethyl-2-nitroaniline (brown crystalline powder) and 3-nitroaniline (yellow solid).[2][3] |

| Melting Point | Data not available. Requires experimental determination. | For comparison, the isomer 4,5-Dimethyl-2-nitroaniline melts at 139-141 °C.[2] The melting point is influenced by crystal lattice energy and intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions from the nitro group. |

| Boiling Point | Data not available. Requires experimental determination. | A rough estimate for the 4,5-dimethyl isomer is 314.38°C.[2] High boiling points are characteristic of nitroanilines due to strong intermolecular forces. |

| Solubility | No quantitative data available. Expected to have low aqueous solubility and higher solubility in organic solvents. | The aromatic backbone and methyl groups confer hydrophobicity, while the polar amino and nitro groups allow for some interaction with polar solvents. A technical guide for the similar 2-Methyl-5-nitroaniline notes its limited water solubility and recommends experimental determination in organic media.[4] |

| pKa | Data not available. Requires experimental determination. | The pKa of the conjugate acid is expected to be low due to the electron-withdrawing effect of the ortho-nitro group, which destabilizes the anilinium cation. For context, the pKa of 3-nitroaniline is 2.47.[3] The pKa of the 4,5-dimethyl isomer has been predicted to be approximately 0.71.[2] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is an expert analysis of the expected spectral features of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be informative. The two aromatic protons would appear as distinct singlets or narrowly split doublets (meta-coupling) in the aromatic region (approx. 6.5-8.0 ppm). The two methyl groups, being chemically non-equivalent, should present as two separate singlets in the aliphatic region (approx. 2.0-2.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The spectrum should display eight distinct carbon signals. Six signals will be in the aromatic region (approx. 110-150 ppm), including two quaternary carbons attached to the substituents. Two signals corresponding to the methyl carbons are expected in the upfield region (approx. 15-25 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks would include:

-

N-H Stretching : A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

NO₂ Stretching : Two strong, sharp bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1300-1350 cm⁻¹) stretching of the nitro group.

-

C=C Stretching : Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

-

UV-Vis Spectroscopy : The molecule contains strong chromophores (the nitroaromatic system) and should absorb significantly in the UV-visible range. The spectrum is expected to show intense absorption bands, likely between 250 nm and 400 nm, similar to other nitroanilines.[5][6] These absorptions correspond to π→π* and n→π* electronic transitions.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not widely published, a plausible route can be designed based on established organic chemistry principles.

Proposed Synthetic Pathway: Nitration of 3,5-Dimethylaniline

The most direct approach involves the electrophilic nitration of 3,5-dimethylaniline. However, direct nitration of anilines with strong acid mixtures can be problematic due to oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. A common strategy to circumvent this is to first protect the amine, for example, as an acetanilide, which directs ortho/para and activates the ring less strongly.

-

Protection: React 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.

-

Nitration: Treat the resulting acetanilide with a nitrating agent (e.g., HNO₃ in H₂SO₄) under controlled temperature conditions. The acetylamino group will direct the nitro group to the ortho position (position 2).

-

Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to yield the final product, this compound.

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

| GHS Hazard Information | |

| Pictogram | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. |

(Data sourced from BLD Pharm Safety Information)[1]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Experimental Protocols

The following protocols provide robust, self-validating methods for determining key physicochemical properties.

Protocol 1: Determination of Solubility via Isothermal Equilibrium Method

This method is the gold standard for accurately determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial, ensuring enough solid remains undissolved at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate for 24-72 hours to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Analysis: Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample accurately and analyze its concentration using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility at that temperature.

Protocol 2: Characterization by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis:

-

Reference: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integration: Integrate all peaks to determine the relative ratios of protons.

-

Chemical Shift & Multiplicity: Assign each signal based on its chemical shift (ppm) and splitting pattern (multiplicity), comparing the observed spectrum to the expected structure.

-

References

- Electronic Supplementary Inform

- SAFETY D

- SAFETY D

- SAFETY D

- 4,5-Dimethyl-2-nitroaniline 97 6972-71-0 - Sigma-Aldrich.

- 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 - ChemicalBook.

- This compound - BLD Pharm.

- UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...

- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents - Benchchem.

- 3-Nitroaniline - Wikipedia.

- UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...

Sources

An In-depth Technical Guide to the Crystal Structure of 4,5-Dimethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the solid-state structure of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The crystalline arrangement of molecules dictates critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical analysis of the crystal structure of 4,5-Dimethyl-2-nitroaniline, a substituted nitroaniline derivative whose structural motifs offer valuable insights into the supramolecular chemistry of this important class of compounds.

Nitroaniline derivatives are foundational building blocks in the synthesis of a wide array of organic molecules, including dyes and APIs. The interplay of the electron-donating amino group and the electron-withdrawing nitro group, combined with the steric and electronic effects of methyl substituents, governs the intermolecular interactions that direct crystal packing. A detailed examination of the crystal structure of 4,5-Dimethyl-2-nitroaniline serves as an exemplary case study for understanding how subtle modifications in molecular structure can lead to distinct and predictable supramolecular assemblies. This knowledge is crucial for crystal engineering, polymorph screening, and the rational design of crystalline materials with desired properties.

Experimental Section

Synthesis of 4,5-Dimethyl-2-nitroaniline

The synthesis of 4,5-Dimethyl-2-nitroaniline is typically achieved through the nitration of the corresponding dimethylaniline precursor. A general, well-established method for the nitration of activated aromatic rings provides a reliable pathway to the target compound.

Protocol: Nitration of 3,4-Dimethylaniline

The synthesis involves the careful nitration of 3,4-dimethylaniline. Due to the activating nature of the amino group, direct nitration can be aggressive and lead to oxidation and the formation of multiple isomers. A common strategy to control the reaction is to first protect the amino group via acetylation, followed by nitration and subsequent deprotection. However, direct nitration under controlled conditions is also feasible.

A representative procedure for the nitration of a related compound, N,N-dimethylaniline, involves its dissolution in a strong acid followed by the slow addition of a nitrating agent at low temperatures to control regioselectivity and reaction rate[1][2].

Workflow for Synthesis

Caption: General workflow for the synthesis of 4,5-Dimethyl-2-nitroaniline.

Single Crystal Growth

The acquisition of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For C-methylated nitroanilines, slow evaporation from a suitable solvent is a standard and effective technique[3].

Protocol: Slow Evaporation Crystallization

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified 4,5-Dimethyl-2-nitroaniline in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution to remove any particulate matter or undissolved impurities.

-

Evaporation: Transfer the filtrate to a clean crystallization dish or beaker. Cover the container with a perforated film (e.g., Parafilm with pinholes) to allow for slow, controlled evaporation of the solvent.

-

Incubation: Place the container in a vibration-free and temperature-stable environment.

-

Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.

-

Harvesting: Once crystals of sufficient size and quality have formed, they can be carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following table summarizes the key parameters of the data collection and structure refinement as reported for 4,5-Dimethyl-2-nitroaniline[4].

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1422 |

| b (Å) | 7.4564 |

| c (Å) | 17.044 |

| α (°) | 81.43 |

| β (°) | 89.27 |

| γ (°) | 61.84 |

| Volume (ų) | Not Reported |

| Z | 4 |

| Z' | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | Not Reported |

| Refinement | |

| R-factor | 0.115 |

Data sourced from the Crystallography Open Database (COD) entry 2011776, referencing the work of Cannon et al. (2001).[4]

Self-Validating System in Crystallography

The process of crystal structure determination contains inherent self-validation checks. The refinement process itself, where a calculated diffraction pattern from a model is compared against the experimental data, is an iterative validation. A low R-factor (residual factor) indicates a good agreement between the model and the observed data. Furthermore, the resulting atomic coordinates are analyzed for sensible bond lengths, bond angles, and thermal displacement parameters, which must conform to established chemical principles.

Results and Discussion

Molecular Structure and Conformation

The asymmetric unit of the triclinic crystal structure of 4,5-Dimethyl-2-nitroaniline contains two independent molecules (Z' = 2). This means that the two molecules in the asymmetric unit are not related by any crystallographic symmetry operation.

The core of each molecule consists of a benzene ring substituted with an amino group, a nitro group, and two methyl groups. Intramolecularly, there is a notable interaction between the amino and nitro groups, which are positioned ortho to each other. This proximity often leads to the formation of an intramolecular hydrogen bond, a common feature in 2-nitroaniline derivatives. This interaction contributes to the planarity of the molecule.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4,5-Dimethyl-2-nitroaniline is primarily dictated by intermolecular hydrogen bonds. The analysis by Cannon et al. revealed that the supramolecular aggregation is distinct for each of the two independent molecules in the asymmetric unit.[4]

Each independent molecule participates in the formation of a one-dimensional chain through intermolecular N—H···O hydrogen bonds. Specifically, one of the hydrogen atoms of the amino group of one molecule forms a hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. This recurring interaction links the molecules head-to-tail, generating infinite chains.

Hydrogen Bonding Motif

The specific graph set descriptor for this type of chain motif is C(6). The two independent molecules each form their own distinct C(6) chains within the crystal lattice.[4] These chains then pack alongside each other to build the three-dimensional crystal structure. The presence of the methyl groups on the aromatic ring influences the relative orientation of these chains, preventing more complex, higher-dimensional hydrogen-bonded networks that are observed in less substituted nitroanilines.

Caption: Logical relationship of molecular units to the final crystal packing.

The absence of π-π stacking interactions is a noteworthy feature of this crystal structure. In many aromatic systems, face-to-face stacking of the benzene rings is a significant contributor to the overall lattice energy. In 4,5-Dimethyl-2-nitroaniline, the hydrogen-bonding interactions are the dominant force directing the crystal packing, and the steric hindrance from the methyl groups likely disfavors close parallel alignment of the aromatic rings.

Conclusion

The crystal structure of 4,5-Dimethyl-2-nitroaniline provides a clear example of how fundamental intermolecular forces, particularly hydrogen bonding, govern the assembly of small organic molecules in the solid state. The structure, determined to be triclinic with space group P-1 and two independent molecules in the asymmetric unit, is characterized by the formation of two distinct one-dimensional C(6) chains via N—H···O hydrogen bonds.

For professionals in drug development and materials science, this detailed structural knowledge is invaluable. It illustrates the principle that even with the potential for more complex interactions, simple, strong hydrogen bonds can dominate the packing motif. The steric influence of the methyl groups, which precludes π-π stacking, further highlights the delicate balance of forces in crystal engineering. Understanding these foundational principles of supramolecular aggregation allows for more informed strategies in polymorph prediction, cocrystal design, and the overall control of solid-state properties of functional organic molecules.

References

-

Cannon, D., Glidewell, C., Low, J. N., Quesada, A., & Wardell, J. L. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z' = 2 or 4. Acta Crystallographica Section C: Crystal Structure Communications, 57(2), 216–221. [Link]

-

Crystallography Open Database. (n.d.). COD 2011776: 4,5-dimethyl-2-nitroaniline. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved January 15, 2026, from [Link]

-

Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline. Retrieved January 15, 2026, from [Link]

Sources

Foreword: Unveiling a Niche Yet Potent Building Block

An In-Depth Technical Guide to 3,5-Dimethyl-2-nitroaniline (CAS: 35490-74-5)

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical synthesis, success is often dictated by the strategic selection of starting materials and intermediates. While blockbuster reagents garner much attention, a class of highly functionalized, specifically substituted small molecules forms the true backbone of innovative molecular design. This compound, registered under CAS number 35490-74-5, represents one such pivotal scaffold. Its unique arrangement of an amine, a nitro group, and two methyl substituents on an aromatic ring creates a molecule with tailored reactivity, offering a distinct entry point into complex heterocyclic systems. This guide moves beyond a simple data sheet to provide a senior application scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Physicochemical & Structural Characteristics

This compound is an organic compound whose utility is fundamentally derived from its structure. The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group establishes a significant electronic polarization across the benzene ring. The ortho relationship of these groups facilitates intramolecular hydrogen bonding, a feature that subtly modulates the reactivity of both functionalities. Furthermore, the methyl groups at the 3- and 5-positions provide steric bulk and electronic influence, directing the outcomes of subsequent chemical transformations.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 35490-74-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 166.18 g/mol | [1][5] |

| Appearance | Typically a colored solid (e.g., orange, red, yellow) | [6] |

| Melting Point | Data for this specific isomer is not readily available; related isomer 4,5-Dimethyl-2-nitroaniline melts at 139-141 °C. | [7] |

| Solubility | Generally soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate; low solubility in water. | [6][8] |

| SMILES | CC1=CC(N)=C(C=C1C)[O-] | [1] |

Synthesis and Mechanistic Insight

The synthesis of substituted nitroanilines is a well-established area of organic chemistry, primarily relying on nucleophilic aromatic substitution (SₙAr) or the nitration of a pre-substituted aniline. For a compound like this compound, a logical and efficient approach involves the reaction of a suitable halogenated nitrobenzene with an amine source, or vice-versa.

The Causality of Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most prevalent method for synthesizing N-substituted-2-nitroanilines involves the reaction of a 2-halonitrobenzene with an amine.[6] The nitro group, being strongly electron-withdrawing, is crucial for this reaction's success. It activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate known as a Meisenheimer complex.[9] The choice of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical. DBU facilitates the deprotonation of the attacking amine, increasing its nucleophilicity without competing in the substitution reaction itself, leading to high yields under relatively mild conditions.[6][10]

Mandatory Visualization: SₙAr Mechanism for Nitroaniline Synthesis

Sources

- 1. 35490-74-5|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 35490-74-5 [sigmaaldrich.cn]

- 4. This compound | C8H10N2O2 | CID 22258226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 [m.chemicalbook.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Improved Synthesis of N-Substituted-2-nitroanilines | Semantic Scholar [semanticscholar.org]

Health and safety information for 3,5-Dimethyl-2-nitroaniline

An In-depth Technical Guide to the Health and Safety of 4,5-Dimethyl-2-nitroaniline

Introduction: A Proactive Approach to Laboratory Safety

In the fields of chemical research and drug development, a comprehensive understanding of the materials being handled is fundamental not only to experimental success but also to the assurance of personal and environmental safety. This guide provides an in-depth examination of the health and safety considerations for 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), a compound utilized in various laboratory chemical applications.[1] It is crucial to note that while the user requested information on "3,5-Dimethyl-2-nitroaniline," publicly available, detailed safety data for that specific isomer is scarce. Therefore, this guide focuses on the closely related and well-documented isomer, 4,5-Dimethyl-2-nitroaniline, to provide a robust and actionable safety framework. Professionals are urged to treat all isomers with similar caution in the absence of specific data.

The narrative that follows is structured to move beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind safety protocols. For researchers, scientists, and drug development professionals, this proactive safety mindset is non-negotiable.

Section 1: Chemical Identification and Physicochemical Properties

A clear identification of the substance is the first step in any safety assessment. The properties of a chemical dictate its behavior under various conditions and are critical inputs for risk evaluation.

| Identifier | Value | Source |

| Chemical Name | 4,5-Dimethyl-2-nitroaniline | [1] |

| Synonyms | Benzenamine, 4,5-dimethyl-2-nitro- | [1] |

| CAS Number | 6972-71-0 | [1] |

| Molecular Formula | C8H10N2O2 | [2] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | Data not specified; related compounds are yellow solids. | [4][5] |

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not consistently available in the reviewed safety data sheets. Researchers should consult the specific documentation provided by their chemical supplier.

Section 2: GHS Hazard Identification and Toxicological Profile

4,5-Dimethyl-2-nitroaniline is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] Understanding these classifications is essential for appreciating the potential risks associated with its handling. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Synthesized from Fisher Scientific SDS and ChemicalBook SDS.[1][6]

Toxicological Insights for the Researcher:

-

Multiple Routes of Exposure: The Category 4 classification across oral, dermal, and inhalation routes signifies that this compound can cause harm regardless of how it enters the body.[1][6] This underscores the need for comprehensive containment (engineering controls) and barrier protection (PPE).

-

Irritant Properties: As a skin and eye irritant, direct contact can cause inflammation and discomfort.[1][6] The potential for respiratory irritation means that dust or aerosol generation must be strictly controlled.[1][6]

-

Data Gaps: The notation that "toxicological properties have not been fully investigated" is a critical warning.[1] The absence of data on chronic effects, carcinogenicity, or reproductive toxicity does not imply the absence of such hazards. Therefore, the Precautionary Principle must be applied, and exposure should be minimized to levels as low as reasonably achievable (ALARA).

Section 3: The Hierarchy of Controls: A Framework for Risk Mitigation

Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental safety principle.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 4,5-Dimethyl-2-nitroaniline, this hierarchy translates to:

-

Elimination/Substitution: Can the experimental goal be achieved without this compound or by using a less hazardous alternative? This should always be the first consideration in the experimental design phase.

-

Engineering Controls: If the compound must be used, physical isolation is paramount. This includes the mandatory use of a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[1] Eyewash stations and safety showers must be readily accessible.[1]

-

Administrative Controls: These are the protocols and procedures that govern the work. This includes developing a site-specific Standard Operating Procedure (SOP), providing thorough training for all personnel, and restricting access to authorized users only.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.

Section 4: Standard Operating Protocol for Handling Solid 4,5-Dimethyl-2-nitroaniline

This protocol is a template and must be adapted to specific laboratory conditions and experimental procedures.

Objective: To safely weigh and transfer solid 4,5-Dimethyl-2-nitroaniline for the preparation of a stock solution.

Pre-Requisites:

-

User has read and understood the Safety Data Sheet (SDS).[1]

-

User is trained in handling hazardous solid chemicals.

-

A certified chemical fume hood is available and operational.

-

All required PPE is available and in good condition.

-

An appropriate hazardous waste container is available in the work area.[1]

Methodology:

-

Preparation:

-

Don all required PPE: safety goggles (or safety glasses with side shields), a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).

-

Designate a specific work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortex mixer) inside the fume hood to minimize traffic in and out of the containment area.

-

-

Weighing the Compound:

-

Place an analytical balance inside the fume hood if possible. If not, use a "weighing by difference" technique.

-

Tare the balance with a clean weigh boat or paper.

-

Carefully open the container of 4,5-Dimethyl-2-nitroaniline inside the hood. Avoid creating dust.

-

Using a clean spatula, carefully transfer the approximate amount of solid to the weigh boat. Do not tap the spatula on the side of the container, as this can generate airborne dust.

-

Securely close the primary container.

-

Record the precise weight.

-

-

Transfer and Solubilization:

-

Carefully add the weighed solid to the destination vial or flask.

-

Using a wash bottle or pipette, rinse the weigh boat with a small amount of the intended solvent, transferring the rinse into the destination vessel to ensure a complete quantitative transfer.

-

Add the remaining solvent to reach the desired concentration.

-

Cap the vessel and mix gently by vortexing or swirling until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully fold the used weigh paper and any contaminated wipes inward and place them directly into the designated solid hazardous waste container.[1]

-

Wipe down the spatula and the work surface within the fume hood with a solvent-dampened towel, disposing of the towel in the solid waste container.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water after the procedure is complete.[1][7]

-

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Decision tree for first aid response to chemical exposure.

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

-

Contain: Prevent the spill from spreading or entering drains.

-

Cleanup (for trained personnel only): Wearing appropriate PPE, gently sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Label the waste container and dispose of it according to institutional and local regulations.[1]

Fire Response:

-

Hazardous Combustion Products: In a fire, toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) will be generated.[1][8]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[8]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Section 6: Storage and Disposal

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Store locked up or in an area with restricted access.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

-

This material must be disposed of as hazardous waste.

-

Chemical waste generators are required to determine the proper waste classification and follow all local, regional, and national hazardous waste regulations to ensure complete and accurate disposal.[1]

-

Do not dispose of this chemical down the drain or with general laboratory trash.[1]

Conclusion

The safe handling of 4,5-Dimethyl-2-nitroaniline is predicated on a thorough understanding of its hazards, a rigorous application of the hierarchy of controls, and adherence to established protocols. For the research and drug development professional, safety is not an impediment to discovery but an integral component of scientific excellence. By internalizing the principles outlined in this guide, scientists can protect themselves, their colleagues, and their work, ensuring that innovation and safety advance hand in hand.

References

-

Title: this compound | C8H10N2O2 | CID 22258226 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet Source: Muby Chemicals URL: [Link]

-

Title: N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: ICSC 0307 - 3-NITROANILINE Source: International Chemical Safety Cards (ICSC) URL: [Link]

-

Title: 3,5-Dimethylaniline | C8H11N | CID 7949 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: p-Nitroaniline Source: West Liberty University URL: [Link]

-

Title: 3-Nitroaniline Source: Wikipedia URL: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C8H10N2O2 | CID 22258226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's In-Depth Guide to the Synthesis of Substituted Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroanilines are foundational building blocks in the chemical sciences, serving as critical intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, dyes, and materials. The strategic placement of the nitro and amino functionalities, along with other substituents on the aromatic ring, dictates the physicochemical properties and reactivity of these versatile compounds. This technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted nitroanilines, blending fundamental principles with field-proven insights to empower researchers in their experimental design and execution.

Strategic Approaches to the Synthesis of Substituted Nitroanilines

The synthesis of substituted nitroanilines can be broadly categorized into three primary strategies, each with its own set of advantages, challenges, and mechanistic underpinnings:

-

Electrophilic Aromatic Substitution (EAS): The direct introduction of a nitro group onto a pre-existing aniline or substituted aniline.

-

Selective Reduction of Dinitroaromatics: The partial reduction of a dinitro-substituted aromatic compound to yield a nitroaniline.

-

Nucleophilic Aromatic Substitution (SNAr) and Modern Cross-Coupling Reactions: The formation of the C-N bond by reacting a nitro-substituted aryl halide with an amine or by employing modern catalytic methods.

The choice of strategy is dictated by the desired substitution pattern, the nature of the substituents on the aromatic ring, and the desired scale of the reaction.

Electrophilic Aromatic Substitution: A Double-Edged Sword

Electrophilic aromatic substitution is a fundamental and widely used method for the synthesis of nitroanilines. However, the direct nitration of aniline is fraught with challenges. The strongly acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids) lead to the protonation of the highly basic amino group, forming the anilinium ion.[1][2] This protonated species is a meta-director and deactivates the ring towards electrophilic attack, leading to a significant amount of the meta-nitroaniline isomer and often, oxidation byproducts.[1][2]

To circumvent these issues and achieve ortho- and para-selectivity, the amino group is typically protected as an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled reaction. The steric bulk of the acetamido group often favors the formation of the para-isomer.[3][4]

Mechanistic Rationale for Amino Group Protection

The protection of the amino group as an acetamide serves two primary purposes:

-

Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen, preventing the formation of the meta-directing anilinium ion in the acidic nitrating mixture.

-

Modulates Reactivity and Directing Effects: The acetamido group is an activating, ortho, para-director, guiding the incoming nitronium ion (NO₂⁺) to the desired positions.

The overall workflow for the synthesis of p-nitroaniline via this method is depicted below:

Caption: Workflow for the synthesis of p-nitroaniline via EAS.

Experimental Protocol: Synthesis of p-Nitroaniline from Acetanilide[3]

Step 1: Nitration of Acetanilide

-

In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.

-

Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.

-

Cool the mixture in an ice-salt bath to approximately 0-5 °C.

-

Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a small amount of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

-

Pour the mixture onto 15 g of crushed ice and let it stand for another 20 minutes.

-

Collect the precipitated crude p-nitroacetanilide by filtration, wash thoroughly with cold water, and air dry.

Step 2: Hydrolysis of p-Nitroacetanilide

-

In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.

-

Add 0.7 g of the crude p-nitroacetanilide to the flask.

-

Gently heat the mixture under reflux for 20 minutes.

-

Pour the hot mixture into 20 mL of cold water.

-

Neutralize the solution with 2 M sodium hydroxide solution until it is alkaline, which will precipitate the yellow p-nitroaniline.

-

Cool the mixture in an ice bath.

-

Collect the crude p-nitroaniline by filtration, wash thoroughly with water, and air dry.

Field-Proven Insights:

-

Temperature Control is Critical: The nitration reaction is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts and increased amounts of the ortho-isomer.

-

Separation of Isomers: The ortho-nitroacetanilide isomer is more soluble in ethanol than the para-isomer, which can be exploited for purification by recrystallization.[5] Column chromatography is also an effective method for separating the final nitroaniline isomers.[6][7]

Selective Reduction of Dinitroaromatics: The Zinin Reduction and Beyond

The selective reduction of one nitro group in a dinitroaromatic compound is a powerful strategy, particularly for the synthesis of isomers that are not easily accessible through electrophilic aromatic substitution, such as m-nitroaniline. The classical method for this transformation is the Zinin reduction, which utilizes sulfide, polysulfide, or hydrosulfide ions as the reducing agent.[7][8]

The Zinin Reduction: A Classic and Still Relevant Method

The Zinin reduction is valued for its selectivity, often reducing one nitro group while leaving others, as well as other reducible functional groups like halogens, intact.[7][8] The mechanism is thought to involve the stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.[7]

Caption: Simplified Zinin reduction pathway.

Experimental Protocol: Synthesis of m-Nitroaniline from m-Dinitrobenzene[3]

-

Heat 500 mL of water to 85 °C in a 2-liter beaker with efficient stirring.

-

Add 100 g of m-dinitrobenzene to create an emulsion.

-

Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

-

Add the sodium sulfide solution to the dinitrobenzene emulsion over 10 minutes.

-

Monitor the reaction; the endpoint is reached when a drop of the solution on filter paper gives a black streak with a solution of iron or copper sulfate.

-

Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.

-

Filter the precipitated m-nitroaniline, wash with cold water, and press as dry as possible.

-

The crude product can be purified by recrystallization from boiling water or by dissolving in alcohol, filtering, and reprecipitating with hot water. The final product should have a melting point of 114 °C.

Field-Proven Insights:

-

Regioselectivity: In asymmetrically substituted dinitrobenzenes, the Zinin reduction often preferentially reduces the less sterically hindered nitro group. In dinitro-phenols and -ethers, a nitro group ortho to the oxygen-containing substituent is often preferentially reduced.[2]

-

Troubleshooting: Incomplete reactions can occur if an insufficient amount of the sulfide reagent is used. Over-reduction to the diamine can be a side reaction if the reaction is not carefully monitored.[9]

Modern variations of this strategy employ catalytic transfer hydrogenation or catalytic hydrogenation with reagents like hydrazine hydrate in the presence of catalysts such as Raney nickel, which can offer milder reaction conditions and improved selectivity.[10]

Nucleophilic Aromatic Substitution (SNAr) and Modern Cross-Coupling Reactions

This approach is particularly valuable for the synthesis of N-substituted nitroanilines. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group (typically a halide) by an amine.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11]

Sources

- 1. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. studylib.net [studylib.net]

- 7. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]

- 8. Zinin reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Theoretical Analysis of 3,5-Dimethyl-2-nitroaniline's Molecular Structure

Abstract

This guide provides a comprehensive framework for the theoretical investigation of the molecular structure and properties of 3,5-Dimethyl-2-nitroaniline. While extensive computational studies on this specific isomer are not widely published, the methodologies detailed herein are established industry standards for analyzing its isomers and related nitroaniline derivatives. We will explore the application of Density Functional Theory (DFT) to elucidate its structural geometry, vibrational characteristics, and electronic properties. This document serves as a technical protocol for researchers, scientists, and drug development professionals, offering both the "how-to" of the computational workflow and the "why" behind key analytical choices, ensuring a robust and insightful molecular analysis.

Introduction: The Rationale for Computational Scrutiny

Aniline and its derivatives are foundational building blocks in numerous sectors, including the synthesis of polymers, dyes, and pharmaceuticals. The specific arrangement of substituent groups on the aniline ring dictates the molecule's chemical behavior, reactivity, and potential applications. This compound, an isomer of commercially and academically significant compounds, presents a unique electronic and steric profile due to the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing nitro (-NO₂) group.

Experimental characterization through techniques like FT-IR, Raman, and UV-Vis spectroscopy provides invaluable data. However, a purely experimental approach can be challenging for assigning specific vibrational modes or understanding intramolecular charge transfer dynamics. Theoretical studies, primarily using quantum chemical calculations, bridge this gap. By modeling the molecule in silico, we can predict its ground-state geometry, simulate its spectral properties with high accuracy, and visualize its electronic landscape, thereby providing a deeper, more causal understanding of its behavior. This guide outlines the premier computational methodology for achieving this.

Core Methodology: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an exceptional balance of computational efficiency and accuracy. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For the analysis of nitroanilines, the B3LYP hybrid functional is a proven and widely used choice.[1][2][3][4][5] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory with density functional approximations, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate results, a Pople-style basis set such as 6-311++G(d,p) is recommended.[1][5]

-

6-311G: A "triple-zeta" basis set, providing a flexible description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.

All calculations described are typically performed using software packages like Gaussian.[4][6][7]

The Computational Workflow: A Step-by-Step Protocol

A rigorous theoretical analysis follows a self-validating sequence of steps. Each subsequent calculation relies on the successful completion and validation of the previous one.

Protocol 1: Ground State Geometry Optimization and Validation

-

Structure Input: Construct the this compound molecule in a molecular modeling program. Ensure correct atom types and initial bonding.

-

Optimization Keyword: Set up the calculation for geometry optimization. In Gaussian, this would be Opt.

-

Method and Basis Set: Specify the chosen method, e.g., B3LYP/6-311++G(d,p).

-

Execution: Run the calculation. The program will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible electronic energy.

-

Validation (Frequency Analysis): Upon completion of the optimization, perform a frequency calculation (Freq) using the same method and basis set on the optimized geometry.

-

Causality: This step is non-negotiable. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not stable and requires further optimization or a different starting geometry. The absence of imaginary frequencies validates the structure as a stable ground-state conformation.[1][5][6]

-

Caption: Standard workflow for theoretical molecular analysis.

Analysis & Interpretation of Molecular Properties

With a validated ground-state structure, we can proceed to analyze the molecule's intrinsic properties.

Molecular Geometry

The optimization yields precise bond lengths, bond angles, and dihedral (torsional) angles. Key parameters to analyze for this compound would include:

-

The planarity of the benzene ring.

-

The C-N bond lengths for both the amino and nitro groups. A shorter C-NH₂ bond length can indicate significant delocalization of the nitrogen's lone pair electrons into the ring.[3]

-

The dihedral angles defining the orientation of the -NH₂ and -NO₂ groups relative to the ring. Steric hindrance between adjacent groups can force them out of the plane, affecting conjugation.

Table 1: Key Geometrical Parameters (Illustrative) (Note: As specific data for this compound is not available, this table structure is provided as a template for reporting results. Values from related isomers like 4,5-Dimethyl-2-nitroaniline would be reported here.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-NH₂ | e.g., ~1.38 Å |

| C-NO₂ | e.g., ~1.46 Å | |

| N-O (avg) | e.g., ~1.24 Å | |

| Bond Angles | C-C-N (Amino) | e.g., ~121° |

| C-C-N (Nitro) | e.g., ~119° | |

| O-N-O | e.g., ~123° | |

| Dihedral Angle | C-C-N-H (Amino twist) | e.g., ~5° |

Vibrational Analysis

The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) and Raman spectra.[1][6] The calculated harmonic frequencies are systematically higher than experimental values due to the approximations in the theory. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[4]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) (Note: Data shown is representative of assignments for a nitroaniline derivative. Experimental data would be obtained via FT-IR/FT-Raman spectroscopy.)

| Assignment (Vibrational Mode) | Theoretical Scaled (cm⁻¹) | Experimental (cm⁻¹) |

| NH₂ Asymmetric Stretch | e.g., ~3480 | e.g., ~3485 |

| NH₂ Symmetric Stretch | e.g., ~3390 | e.g., ~3395 |

| C-H Aromatic Stretch | e.g., ~3070 | e.g., ~3075 |

| NO₂ Asymmetric Stretch | e.g., ~1570 | e.g., ~1575 |

| C=C Ring Stretch | e.g., ~1510 | e.g., ~1512 |

| NO₂ Symmetric Stretch | e.g., ~1340 | e.g., ~1345 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[8]

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy to be excited.[8][9]

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Caption: The HOMO-LUMO energy gap (ΔE).

Table 3: Calculated Electronic Properties (Illustrative)

| Parameter | Energy (eV) | Description |

| E(HOMO) | e.g., -5.8 eV | Electron-donating capability |

| E(LUMO) | e.g., -1.5 eV | Electron-accepting capability |

| ΔE Gap | e.g., 4.3 eV | Chemical reactivity/stability |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures (bonds, lone pairs) and delocalization effects.[10] It is exceptionally useful for quantifying intramolecular interactions. The key output is the second-order perturbation energy, E(2), which measures the stabilization energy from charge transfer between a filled "donor" NBO and an empty "acceptor" NBO. For this molecule, critical interactions to investigate would be:

-

n(N) → π(C-C):* Delocalization of the amino nitrogen's lone pair (n) into the antibonding orbitals (π*) of the aromatic ring. This interaction is key to the electron-donating character of the amino group and stabilizes the molecule.

-

π(C-C) → π(C-C):* Intramolecular charge transfer within the benzene ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity sites.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), marking likely sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro group.

-

Blue Regions: Indicate positive potential (electron-poor), marking likely sites for nucleophilic attack. These are typically found around the acidic hydrogen atoms of the amino group.[3][11]

Conclusion

The theoretical study of this compound, conducted through the rigorous application of Density Functional Theory, provides indispensable insights into its molecular structure, stability, and reactivity. The computational workflow detailed in this guide—from validated geometry optimization to the analysis of vibrational modes, frontier orbitals, and electrostatic potential—constitutes a self-validating system for generating reliable and predictive data. By correlating these theoretical findings with experimental results, researchers can achieve a holistic understanding of the molecule's properties, accelerating its potential application in material science, drug development, and chemical synthesis.

References

-

Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASAYAN Journal of Chemistry, 17(3), 752-766. [Link]

-

Sharma, B., & Yadav, M. K. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. [Link]

-

Vreven, T., & Morokuma, K. (2024). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

-

ResearchGate. (n.d.). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... ResearchGate. [Link]

-

Bond, M. R. (2024). 5-Methyl-2-nitroaniline. National Institutes of Health (PMC). [Link]

-

Ramalingam, S., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]

-

Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Kimura, Y., et al. (2006). Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method. AIP Publishing. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

-

S. Sudha, et al. (2015). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. ResearchGate. [Link]

-

Kacka, A., & Zawadziński, M. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]

-

A. A. El-Emam, et al. (2019). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. ResearchGate. [Link]

-

Chagra, T., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Thai Science. [Link]

-

Gashaw M. G. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. YouTube. [Link]

-

Qian, X.-H. (2012). 2,4-Dimethyl-6-nitroaniline. National Institutes of Health (PMC). [Link]

-

PubChem. (n.d.). CID 139058124 | C16H20N4O4. National Institutes of Health (PubChem). [Link]

-

askIITians. (2018). why 2,6-Di nitro-N,N-dimethyl anilineis more basic than 3,5-dimethyl-. askIITians. [Link]

-

Gonzalez, G. G., et al. (n.d.). Geometry of 2-methyl-5-nitroaniline. CORE. [Link]

-

Krygowski, T. M., et al. (2004). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” [mdpi.com]

- 3. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 11. thaiscience.info [thaiscience.info]

The Solubility Profile of 3,5-Dimethyl-2-nitroaniline: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advancing Chemical Research

3,5-Dimethyl-2-nitroaniline, a substituted aromatic amine, serves as a vital building block in various facets of chemical synthesis, from the development of novel pharmaceuticals to the creation of specialized dyes and polymers. Understanding its solubility in common organic solvents is a cornerstone for its effective application. Proper solvent selection, guided by precise solubility data, is paramount for optimizing reaction kinetics, facilitating purification processes such as recrystallization, and ensuring the homogeneity of formulations. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical predictions with established experimental protocols to empower researchers in their scientific endeavors.

Predicted Solubility of this compound: A Theoretical Framework

In the absence of extensive, publicly available experimental data, we can predict the solubility of this compound based on its molecular structure and the fundamental principle of "like dissolves like."[1][2] The molecule possesses a combination of polar and nonpolar features that dictate its interactions with various solvents. The nitro (-NO₂) and amino (-NH₂) groups are polar and capable of hydrogen bonding, while the benzene ring and the two methyl (-CH₃) groups are nonpolar.[3]

The amino group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen of the amino group can act as hydrogen bond acceptors.[4] The presence of an intramolecular hydrogen bond between the amino and nitro groups is also possible, which can influence its interaction with external solvent molecules.

Based on these structural characteristics, the following table presents a predicted solubility profile of this compound in a range of common organic solvents at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can effectively form hydrogen bonds with the nitro and amino groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor for the amino group. The overall polarity is favorable for dissolution. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are weakly polar and can act as hydrogen bond acceptors, but their nonpolar hydrocarbon portions limit extensive dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. The overall polarity mismatch limits high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents have weak London dispersion forces and cannot effectively solvate the polar nitro and amino groups. |

Disclaimer: The solubility data presented in this table are theoretical predictions and should be confirmed experimentally for critical applications.

Intermolecular Interactions Governing Solubility

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Caption: Key intermolecular interactions in the dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol